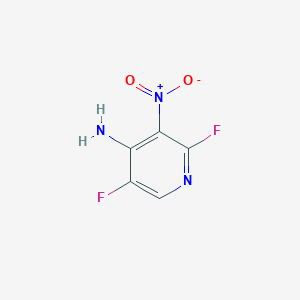

2,5-Difluoro-3-nitropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3F2N3O2 |

|---|---|

Molecular Weight |

175.09 g/mol |

IUPAC Name |

2,5-difluoro-3-nitropyridin-4-amine |

InChI |

InChI=1S/C5H3F2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) |

InChI Key |

KVOBENHBFIWVFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)[N+](=O)[O-])N)F |

Origin of Product |

United States |

The Prominence of Polyfunctionalized Pyridines in Chemical Innovation

Polyfunctionalized pyridines, which are pyridine (B92270) rings substituted with multiple and varied chemical groups, are of paramount importance in chemical research. The pyridine ring itself is a "privileged heterocyclic scaffold," frequently found in therapeutic bioactive molecules, agrochemicals, and natural products. aksci.com Their prevalence in over 100 medications, including treatments for insomnia, diabetes, and asthma, underscores their significance. mdpi.com The introduction of multiple substituents onto this core structure allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. This multi-point functionalization provides a powerful tool for medicinal chemists and materials scientists to design molecules with specific functions.

Fluorinated and Nitrated Pyridines: Hubs of Synthetic Versatility

The strategic placement of fluorine atoms and nitro groups on a pyridine (B92270) ring, as seen in 2,5-Difluoro-3-nitropyridin-4-amine, transforms the molecule into a highly valuable synthetic intermediate. The inclusion of fluorine atoms into heterocyclic drug structures is a well-established strategy in medicinal chemistry to enhance the activity of bioactive molecules. Fluorine's high electronegativity can profoundly influence a molecule's acidity, basicity, and metabolic stability. Methods for the direct fluorination of pyridines have been developed to facilitate the synthesis of these valuable compounds. researchgate.net

Simultaneously, the nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a wide range of other functional groups. The nitro group itself can also be readily reduced to an amino group, providing another point for molecular elaboration. The combination of fluoro and nitro substituents, therefore, creates a synthetically versatile platform, where different positions on the pyridine ring can be selectively functionalized.

Rationale for the Structural Elucidation of 2,5 Difluoro 3 Nitropyridin 4 Amine

The definitive identification and structural confirmation of a polyfunctionalized molecule like 2,5-Difluoro-3-nitropyridin-4-amine rely on a combination of modern analytical techniques. While specific research detailing the full elucidation of this exact compound is not widely available in peer-reviewed literature, the rationale for its structural analysis would follow established principles of organic spectroscopy and crystallography.

The primary methods for characterization would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the number and environment of protons, while ¹⁹F NMR would be crucial for confirming the presence and coupling of the two fluorine atoms. ¹³C NMR would identify all the carbon atoms in the pyridine (B92270) ring.

Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-F bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.

Single-Crystal X-ray Diffraction: This powerful technique, when a suitable crystal can be obtained, provides the unambiguous three-dimensional structure of the molecule, confirming the connectivity and spatial arrangement of all atoms.

The expected analytical data for this compound would be interpreted based on the known chemical shifts and vibrational frequencies of its constituent functional groups.

Table 1: Predicted Analytical Data for this compound

| Analytical Technique | Predicted Observation | Rationale |

| ¹H NMR | Aromatic proton signal, broad amine proton signals. | The single proton on the pyridine ring would appear in the aromatic region. The amine protons would likely be a broad singlet, exchangeable with D₂O. |

| ¹⁹F NMR | Two distinct signals, likely showing coupling to each other and to the ring proton. | The two fluorine atoms are in different chemical environments and would therefore have different chemical shifts. |

| ¹³C NMR | Five signals for the pyridine ring carbons, showing C-F and C-N couplings. | The five carbon atoms of the pyridine ring are chemically non-equivalent and would each produce a distinct signal. |

| IR Spectroscopy | Peaks around 3300-3500 cm⁻¹ (N-H), 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ (NO₂), and 1000-1400 cm⁻¹ (C-F). | These are the characteristic absorption regions for the primary amine, nitro, and carbon-fluorine bonds, respectively. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₅H₃F₂N₃O₂. | This would confirm the elemental composition of the molecule. |

Future Directions in Complex Heterocyclic Systems Research

Retrosynthetic Analysis and Strategic Disconnections for this compound

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnection points. The C-N bond of the 4-amino group is a logical first disconnection, pointing to a precursor such as a 4-chloro or 4-fluoro-2,5-difluoro-3-nitropyridine. This approach relies on a late-stage nucleophilic aromatic substitution (SNAr) with an ammonia (B1221849) equivalent.

Further disconnection of the nitro group (C-NO₂) suggests a difluorinated aminopyridine precursor, which would then undergo regioselective nitration. However, the directing effects of the amino and fluoro groups might complicate this step. A more plausible strategy involves the nitration of a suitably protected or functionalized pyridine (B92270) ring prior to the introduction of all desired substituents.

A powerful strategy would involve constructing the pyridine ring with some of the required functionality already in place. However, for the late-stage functionalization of a pre-formed pyridine core, the most common disconnections are:

C4-NH₂ bond: This points to a precursor like 2,3,5-trifluoro-4-nitropyridine, where the C4-fluorine is selectively displaced by an amine.

C3-NO₂ bond: This suggests the nitration of a 2,5-difluoropyridin-4-amine (B67493) derivative. The regioselectivity of this step would be critical.

C-F bonds: This points to precursors that can be fluorinated. For instance, a dichloronitropyridinamine could undergo halogen exchange (Halex) reaction, or an aminonitropyridine could be fluorinated via diazotization-fluorination sequences.

Given the functionalities, a likely forward synthesis would involve establishing the fluoro and nitro substituents on the pyridine ring first, followed by the introduction of the amino group at the C4 position, often via nucleophilic substitution of a halogen at that position.

Approaches to Fluorination of Pyridine Scaffolds

The introduction of fluorine atoms onto a pyridine ring is a key challenge in the synthesis of the target molecule. Several methods have been developed for the fluorination of pyridines and related nitrogen heterocycles.

Direct C-H fluorination involves the substitution of a hydrogen atom with fluorine. This can be achieved using powerful electrophilic fluorinating agents.

Elemental Fluorine: Selective fluorination of pyridine derivatives can be achieved using elemental fluorine, often diluted with an inert gas and used with iodine, to give 2-fluoro derivatives. rsc.org

Selectfluor®: This electrophilic fluorinating agent (F-TEDA-BF₄) is widely used for the fluorination of various aromatic and heteroaromatic compounds. For example, new fluorinated 3,6-dihydropyridines have been synthesized by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. nih.gov These intermediates can then be converted to the corresponding fluoropyridines. nih.gov

Silver(II) Fluoride (B91410): A broadly applicable method for the site-selective fluorination of a single C-H bond in pyridines and diazines uses commercially available silver(II) fluoride. researchgate.net The reactions typically show excellent selectivity for fluorination adjacent to the nitrogen atom and proceed under mild conditions. researchgate.net

This classical method, often referred to as the Balz-Schiemann reaction, involves the conversion of an amino group into a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride source (e.g., HBF₄ or HF-pyridine) to install the fluorine atom. A novel synthesis route for 2-amino-5-fluoropyridine (B1271945) uses the Schiemann reaction as a key step, starting from 2-aminopyridine (B139424) which undergoes nitration, reduction, diazotization, and then the fluorination reaction. researchgate.net This highlights its utility in preparing fluorinated pyridines from readily available amino precursors.

In this approach, a suitable leaving group on the pyridine ring, such as a chlorine or bromine atom, is displaced by a nucleophilic fluoride source. The pyridine ring must be activated by electron-withdrawing groups (such as a nitro group) for this reaction to be efficient.

Alkali Metal Fluorides: Potassium fluoride (KF) or cesium fluoride (CsF) are commonly used, often in polar aprotic solvents at high temperatures. Spray-dried KF is particularly effective.

Tetrabutylammonium Fluoride (TBAF): Activated TBAF has been used to prepare 4-(fluoromethyl)pyridine (B1584630) from 4-(chloromethyl)pyridine, demonstrating its utility as a fluoride source. nih.gov

The SNAr pathway is crucial for synthesizing many fluorinated heterocycles, where activated chloropyridines are converted to their fluoro analogues.

Visible-light photoredox catalysis has emerged as a powerful tool for mild and selective fluorination reactions. These methods often involve the generation of a radical intermediate that is then trapped by a fluorine atom source. For instance, a visible-light-promoted site-selective difluoroalkoxylation of imidazo[1,2-a]pyridines has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. researchgate.net While not a direct C-F bond formation on a simple pyridine, this illustrates the potential of photoredox catalysis in the functionalization of pyridine-containing systems with fluorine. researchgate.net

Table 1: Comparison of Pyridine Fluorination Methods

| Method | Fluorinating Agent(s) | Typical Substrate | Key Features |

|---|---|---|---|

| Direct C-H Fluorination | F₂, Selectfluor®, AgF₂ | Pyridine, Substituted Pyridines | Directly replaces C-H with C-F; regioselectivity can be a challenge. rsc.orgnih.govresearchgate.net |

| Fluorodediazoniation | NaNO₂, HBF₄ (Balz-Schiemann) | Aminopyridines | Converts -NH₂ to -F via a diazonium salt intermediate. researchgate.net |

| Nucleophilic Substitution (SNAr) | KF, CsF, TBAF | Chloro- or Bromo-pyridines (activated) | Displaces a leaving group with fluoride; requires electron-withdrawing groups. nih.gov |

| Photoredox Catalysis | NFSI, etc. | Functionalized Pyridines | Uses visible light to enable fluorination under mild conditions. researchgate.net |

Regioselective Nitration of Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. Direct nitration often requires harsh conditions and can lead to low yields and mixtures of isomers.

Nitration with Nitric Acid/Sulfuric Acid: The nitration of 2-aminopyridine with mixed acid typically yields 2-amino-5-nitropyridine (B18323) as the major product, with only a small amount of the 3-nitro isomer. orgsyn.orgchemicalbook.com The amino group directs the incoming electrophile to the ortho and para positions, with the 5-position being electronically favored and less sterically hindered. For instance, 2-amino-5-bromo-3-nitropyridine (B172296) can be prepared by nitrating 2-amino-5-bromopyridine. orgsyn.org

Nitration in Anhydride (B1165640) Media: Nitration of various pyridine derivatives with nitric acid in trifluoroacetic anhydride has been shown to produce the corresponding 3-nitropyridines in yields ranging from 10-83%. rsc.org This method provides a route to 3-nitropyridines, which are often difficult to access directly.

Dearomatization-Rearomatization Strategy: A modern approach for the highly regioselective meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org This catalyst-free process can be used for the late-stage nitration of complex pyridine-containing molecules, providing access to the C3 or C5 nitrated products. acs.org

Table 2: Selected Examples of Regioselective Pyridine Nitration

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | H₂SO₄, HNO₃ | 2-Amino-5-nitropyridine | High Yield | orgsyn.orgchemicalbook.com |

| 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine | 78% | orgsyn.org |

| Various Pyridines | HNO₃, (CF₃CO)₂O | 3-Nitropyridines | 10-83% | rsc.org |

| (-)-Cotinine | Dearomatization/Rearomatization Protocol | meta-Nitrated Cotinine | - | acs.org |

Electrophilic Nitration Mechanisms and Control

Electrophilic aromatic substitution (SEAr) is a fundamental process in organic chemistry, but its application to pyridine is challenging. The ring nitrogen atom deactivates the aromatic system towards electrophilic attack. The mechanism for nitration typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of nitric acid and a strong acid like sulfuric acid. masterorganicchemistry.comchemguide.co.uk

The reaction proceeds in two main steps:

Attack by the aromatic ring: The π-electrons of the benzene (B151609) ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comnih.gov

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the nitro group, restoring the ring's aromaticity. masterorganicchemistry.comchemguide.co.uk

In pyridine systems, the nitrogen atom's electron-withdrawing nature makes the ring less nucleophilic. Furthermore, under strongly acidic conditions, the nitrogen atom is protonated, which further deactivates the ring. Consequently, nitration of unsubstituted pyridine requires harsh conditions and often results in low yields. For substituted pyridines, the directing effects of the existing substituents play a crucial role in determining the position of nitration. acs.org In the case of a difluoropyridine precursor, the fluorine atoms are deactivating but ortho-, para-directing, influencing the regiochemical outcome of the nitration.

Nitro Group Migration Phenomena in Pyridine Systems

An alternative and often more effective method for the nitration of pyridines circumvents the difficulties of direct electrophilic attack on the deactivated ring. This pathway involves an initial reaction at the pyridine nitrogen followed by a rearrangement. When pyridine or its derivatives react with dinitrogen pentoxide (N₂O₅) in an organic solvent, an N-nitropyridinium nitrate (B79036) salt is formed. ntnu.nochempanda.comscispace.com This intermediate is not the final product.

The mechanism is not a direct electrophilic substitution but involves a subsequent migration of the nitro group from the nitrogen atom to a carbon atom on the ring. chempanda.comscispace.com This migration has been concluded to occur via a ntnu.noresearchgate.net sigmatropic shift. ntnu.noscispace.com In this process, a nucleophile, such as the bisulfite ion (HSO₃⁻), attacks the N-nitropyridinium salt at the 2- or 4-position. This addition facilitates the migration of the nitro group to the 3-position, followed by the elimination of the bisulfite ions to yield the 3-nitropyridine (B142982) product. ntnu.no This method can provide good yields, particularly for 4-substituted pyridines. scispace.com Similar nitro-group migrations have also been observed in other heterocyclic systems under various conditions. clockss.org

Alternative Nitration Reagents and Conditions

Given the challenges of nitrating pyridines with standard mixed acid (HNO₃/H₂SO₄), several alternative reagents and conditions have been developed to improve yields and selectivity. youtube.com The choice of nitrating agent can significantly influence the reaction's outcome, especially for sensitive or deactivated substrates.

Dinitrogen pentoxide (N₂O₅) is an effective and environmentally cleaner alternative, as it can be used in near-stoichiometric amounts, reducing acidic waste. ntnu.nonih.gov Another approach involves using acetyl nitrate, which can be generated in situ. youtube.com Polymer-bound Brønsted acids have also been explored as convenient and reusable alternatives to liquid acids, allowing for the nitration of arenes under milder conditions. rsc.org For pyridine-2,6-diamines, using a mixture of nitric acid and oleum (B3057394) (fuming sulfuric acid) in an anhydrous medium has been shown to dramatically increase the yield of the nitrated product compared to standard mixed acid conditions. google.com

| Reagent/System | Typical Conditions | Key Features and Applications | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | High temperature (e.g., 110°C) | Standard, powerful nitrating agent; often requires harsh conditions for deactivated rings like pyridine. | youtube.com |

| N₂O₅ / SO₂ or NaHSO₃ | Organic solvent, followed by aqueous bisulfite | Proceeds via an N-nitropyridinium intermediate and subsequent nitro group migration; effective for producing 3-nitropyridines. | ntnu.nochempanda.comscispace.com |

| HNO₃ / Oleum | Anhydrous medium, temp < 30°C | Significantly improves yields for the nitration of pyridine diamines by maintaining an anhydrous environment. | google.com |

| Poly(4-vinylpyridine)-Nitrating Mixture | Mild conditions | A solid acid system that serves as a safer and more environmentally friendly alternative to liquid strong acids. | rsc.org |

| Acetyl Nitrate | Generated in situ from nitric acid and acetic anhydride | A volatile and potent nitrating agent; caution is required due to its explosive nature. | youtube.com |

Amination Strategies for Pyridine Rings

Following the successful nitration of the difluoropyridine core to produce 2,5-difluoro-3-nitropyridine, the next crucial transformation is the introduction of the amino group at the C4 position. This is typically achieved through nucleophilic substitution, where the electron-withdrawing nitro and fluoro groups play a decisive role.

Nucleophilic Amination via SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction is particularly effective on pyridine rings that are substituted with strong electron-withdrawing groups, such as nitro and fluoro groups. masterorganicchemistry.comsemanticscholar.org These groups activate the ring towards attack by a nucleophile.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Addition: The nucleophile (e.g., ammonia or an amine) attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Elimination of Leaving Group: The aromaticity is restored by the expulsion of a leaving group from the same carbon atom that was attacked.

In the synthesis of this compound from 2,5-difluoro-3-nitropyridine, the nitro group at C3 strongly activates the ortho (C2, C4) and para (C6) positions to nucleophilic attack. The fluorine atom at C4 is displaced by the incoming amino nucleophile. This type of tandem reaction, involving an SNAr reaction followed by in situ reduction and cyclization, has been used to efficiently build complex heterocyclic scaffolds like imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. researchgate.net The high reactivity of such halo-nitropyridine derivatives under SNAr conditions makes this a highly effective and widely used strategy. semanticscholar.orgmdpi.com

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Difluoro-3-nitropyridine | Ammonia (NH₃) | Aprotic solvent (e.g., DMSO) | This compound | General SNAr Principle |

| 2-Chloro-3-nitropyridine | Primary Amines | H₂O-IPA, tandem reaction | Substituted 3-nitro-N-alkylpyridin-2-amines | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines (e.g., Indoline) | EtOH, triethylamine, reflux | Regioselective substitution of one chlorine atom | mdpi.comuniatlantico.edu.co |

| 5-Halo-2-nitroanilines | Various Amines | DMSO, weak base | N-substituted 2-nitro-1,5-diaminobenzenes | semanticscholar.org |

Reductive Amination Pathways

Reductive amination is a versatile method for forming amines, most commonly by converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. wikipedia.orgyoutube.com The process involves the reaction of the carbonyl compound with an amine under weakly acidic conditions to form an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. wikipedia.org

While this method is standard for synthesizing amines from carbonyls, its direct application to aminate a pyridine ring itself is less common. However, related one-pot procedures have been developed that start with nitro compounds. researchgate.netnih.gov In these pathways, a nitroarene reacts with a carbonyl compound in the presence of a catalyst and a hydrogen source. The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes condensation with the carbonyl compound, followed by the reduction of the resulting imine to form the final secondary amine. researchgate.netnih.gov This tandem approach is highly efficient for creating C-N bonds and producing diverse N-substituted aryl amines. researchgate.net

Vicarious Nucleophilic Substitution (VNS) for Amino Pyridines

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile, rather than a traditional leaving group like a halogen. wikipedia.orgorganic-chemistry.org This reaction significantly expands the toolkit for functionalizing aromatic systems.

The VNS mechanism requires a carbanion that has a leaving group attached to the nucleophilic carbon atom. organic-chemistry.org The process unfolds as follows:

Addition: The carbanion adds to an electron-deficient position on the nitroarene ring (typically ortho or para to the nitro group). organic-chemistry.orgacs.org

β-Elimination: A base induces the elimination of both the leaving group from the nucleophile's alpha-carbon and a ring proton, leading to the formation of a nitrobenzylic anion and restoring aromaticity. organic-chemistry.orgacs.org

For the amination of nitropyridines, specific reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) are used in the presence of a strong base. ntnu.norsc.org This method allows for the selective introduction of an amino group at a position that originally held a hydrogen atom, often with high regioselectivity and in moderate to good yields. ntnu.noscispace.comrsc.org This pathway is complementary to SNAr, providing access to isomers that may not be available through the displacement of a leaving group. scispace.com

Oxidative Amination Techniques

Oxidative amination represents a powerful strategy for the introduction of an amino group onto a pyridine ring. This method typically involves the reaction of a pyridine derivative with an aminating agent in the presence of an oxidant. While general methods for the 2-amination of pyridines have been developed, for instance, by converting pyridine N-oxides to 2-aminopyridines using reagents like Ts2O-t-BuNH2 followed by deprotection, the direct oxidative amination to form this compound is not well-documented in the literature. nih.govrsc.org

The application of such techniques to a highly electron-deficient substrate like a difluoro-nitropyridine would likely face significant challenges. The strong deactivating nature of the existing substituents would render the pyridine ring less susceptible to oxidative processes. Furthermore, achieving regioselective amination at the C-4 position would be a considerable hurdle, as nucleophilic attack on the pyridine ring is generally favored at the C-2 and C-4 positions, and the directing effects of the existing substituents would need to be carefully considered. nih.gov

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be envisioned through both linear and convergent strategies. A linear synthesis would involve the sequential modification of a starting pyridine derivative, while a convergent approach would involve the coupling of pre-functionalized fragments.

Linear Synthesis Pathway:

A plausible linear synthesis could commence with a readily available substituted pyridine, such as 2-aminopyridine. A representative, though not explicitly documented for this specific target, multi-step sequence could be as follows:

Nitration of 2-aminopyridine: The initial step would involve the nitration of 2-aminopyridine. This reaction is known to produce a mixture of isomers, with 2-amino-5-nitropyridine being a major product. cdnsciencepub.com Careful control of reaction conditions, such as temperature and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), is crucial to maximize the yield of the desired 3-nitro isomer, although its formation is often minor. cdnsciencepub.com

Protection of the amino group: To prevent unwanted side reactions in subsequent steps, the amino group of the nitropyridine intermediate would likely require protection, for instance, through acetylation.

Fluorination: The introduction of the two fluorine atoms could potentially be achieved through a diazotization reaction (Schiemann reaction) on a corresponding diaminopyridine precursor, though this method has shown variable success for the synthesis of fluoropyridines. googleapis.com Alternatively, nucleophilic aromatic substitution of chloro or bromo groups with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent is a common strategy for introducing fluorine onto a pyridine ring. google.com

Introduction of the 4-amino group: The final step would involve the introduction of the amino group at the 4-position. This could potentially be achieved through nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 4-position of the difluoro-nitropyridine intermediate. The reaction would likely require an activated substrate and carefully chosen reaction conditions to favor substitution at the desired position.

Deprotection: If a protecting group was used, a final deprotection step would be necessary to yield the target compound.

Convergent Synthesis Pathway:

A hypothetical convergent synthesis could involve the coupling of two smaller, functionalized molecules. For instance, a strategy could be designed around the reaction of a pre-formed, substituted enamine with a suitable reaction partner that would lead to the formation of the pyridine ring in a single step. Convergent strategies, such as those employing Diels-Alder reactions of vinylallenes with tosyl cyanide, have been developed for the synthesis of highly substituted pyridines and could, in principle, be adapted for the synthesis of the target molecule, although specific examples are lacking.

Optimization of Reaction Conditions and Process Efficiency for Target Synthesis

The efficiency of any synthetic route to this compound would be highly dependent on the optimization of each reaction step. Key parameters that would require careful control include:

Temperature: Nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration and side product formation. cdnsciencepub.com Fluorination reactions, particularly those involving alkali metal fluorides, often require elevated temperatures to proceed at a reasonable rate. google.com

Solvent: The choice of solvent is critical for both solubility of reactants and for influencing reaction rates and selectivity. Polar aprotic solvents are often employed for nucleophilic aromatic substitution reactions.

Catalysts: In some synthetic steps, the use of a catalyst could be beneficial. For example, phase-transfer catalysts can be used to enhance the reactivity of fluoride salts in fluorination reactions.

Reagent Stoichiometry: The molar ratio of reactants can significantly impact the yield and purity of the product. Careful control of the amount of nitrating agent, fluorinating agent, and aminating agent would be necessary to minimize side reactions and maximize the formation of the desired product.

A summary of potential optimization considerations for key reaction types is presented in the table below.

| Reaction Type | Key Parameters for Optimization | Potential Challenges |

| Nitration | Temperature, concentration of acids, reaction time | Poor regioselectivity, over-nitration, decomposition of starting material. |

| Fluorination | Fluoride source (KF, CsF), solvent, temperature, phase-transfer catalyst | Low reactivity of the substrate, side reactions, incomplete fluorination. |

| Amination | Aminating agent, solvent, temperature, presence of a base or catalyst | Low reactivity of the substrate, competing side reactions at other positions. |

Given the lack of a direct, published synthesis for this compound, the development of an efficient and scalable process would require significant experimental investigation and optimization of the reaction conditions for each step in the chosen synthetic pathway.

Computational and Theoretical Investigations of 2,5 Difluoro 3 Nitropyridin 4 Amine

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to understanding the behavior of 2,5-Difluoro-3-nitropyridin-4-amine at a molecular level. These studies provide detailed information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of pyridine (B92270) derivatives due to its balance of accuracy and computational cost. For related compounds like various nitropyridines, DFT calculations, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), have been employed to calculate properties like heats of formation and to assess aromatic stability through nucleus-independent chemical shift (NICS) values. researchgate.netresearchgate.net In studies of similar molecules, such as 2-amino-3-nitropyridine, DFT has been successfully used to simulate theoretical infrared spectra and to compare calculated bond lengths and angles with experimental data obtained from X-ray crystallography. researchgate.net Although specific DFT data for this compound is not available in the cited literature, the established methodologies for analogous compounds provide a robust framework for its future computational analysis.

Hartree-Fock and Semi-Empirical Methods

The Hartree-Fock (HF) method, an ab initio approach, has been historically significant and continues to be used, often in conjunction with DFT, for comparative studies of pyridine derivatives. wikipedia.orgarxiv.org For instance, investigations into molecules like 2-amino-3-, 4-, and 5-nitropyridine have utilized both HF and DFT methods to calculate molecular structures and vibrational frequencies. researchgate.net Such studies often conclude that DFT methods, which account for electron correlation, tend to provide results that are in better agreement with experimental data compared to HF methods. researchgate.netresearchgate.net Semi-empirical methods, which are computationally less intensive, can also be applied for a preliminary analysis of molecular properties, though they are generally less accurate than DFT and HF. researchgate.net

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions. In studies of related compounds like 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies have indicated the occurrence of charge transfer within the molecule. researchgate.net The analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals details about intramolecular interactions, such as hydrogen bonding. researchgate.net For substituted pyridines, the distribution of Mulliken charges and natural atomic charges helps in identifying the most reactive sites within the molecule. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur.

Transition State Analysis and Reaction Energy Profiles

The study of reaction mechanisms heavily relies on the identification and characterization of transition states and the calculation of reaction energy profiles. For reactions involving pyridine derivatives, computational methods can map out the energy landscape, connecting reactants, intermediates, transition states, and products. While specific transition state analyses for reactions of this compound were not found in the provided search results, the general approach is well-established for similar systems.

Solvation Effects on Reaction Pathways

Information regarding the influence of different solvents on the reaction pathways of this compound is not available in the current body of scientific literature. Computational studies on similar molecules often use solvent models to predict how the polarity and other properties of the solvent medium would affect the energetics of transition states and reaction intermediates.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are instrumental in predicting the spectroscopic characteristics of novel compounds. However, no such predictions have been published for this compound.

Vibrational Analysis (IR, Raman)

A vibrational analysis for this compound, which would involve the prediction of its infrared (IR) and Raman spectra, has not been found. Such an analysis would typically involve calculating the frequencies and intensities of the vibrational modes of the molecule. For comparison, studies on other substituted pyridines have successfully used DFT methods for this purpose. nih.govresearchgate.net

NMR Chemical Shift Prediction

There is no available data on the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The prediction of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts is a powerful tool in the structural elucidation of fluorinated organic compounds. umd.edunih.gov

UV-Vis Absorption Maxima Prediction

Predictions of the UV-Vis absorption maxima for this compound are not present in the reviewed literature. This type of prediction helps in understanding the electronic transitions within the molecule and can be correlated with experimental measurements. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

Specific structure-reactivity and structure-property relationship studies for this compound have not been identified. Such studies would explore how the arrangement of the fluoro, nitro, and amino groups on the pyridine ring influences the molecule's chemical reactivity and physical properties.

Analytical Methodologies for Characterization and Quantification of 2,5 Difluoro 3 Nitropyridin 4 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2,5-Difluoro-3-nitropyridin-4-amine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, a multi-nuclear approach is essential.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, one would expect to observe signals corresponding to the aromatic proton on the pyridine (B92270) ring and the protons of the amine (NH₂) group. The chemical shift (δ) of the aromatic proton is influenced by the surrounding electron-withdrawing fluorine and nitro groups. The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts are significantly affected by the attached substituents (fluoro, nitro, and amino groups), and the carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical tool for characterization. It provides direct information about the fluorine atoms. Two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts and coupling constants (F-F and F-H) are highly informative for confirming the substitution pattern on the pyridine ring.

While specific spectral data for this compound is not widely published, the expected patterns can be predicted based on the analysis of structurally similar compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key vibrations include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), asymmetric and symmetric stretching of the nitro (NO₂) group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), C-F stretching vibrations (in the 1300-1000 cm⁻¹ range), and aromatic C=C and C=N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro group and the vibrations of the pyridine ring are often strong in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR/Raman) |

| Amine (N-H Stretch) | 3300 - 3500 |

| Nitro (NO₂ Asymmetric Stretch) | 1500 - 1550 |

| Nitro (NO₂ Symmetric Stretch) | 1300 - 1350 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| Carbon-Fluorine (C-F Stretch) | 1000 - 1300 |

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for polar molecules like this compound. It typically produces the protonated molecular ion, [M+H]⁺, allowing for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition, which can be used to confirm the molecular formula (C₅H₃F₂N₃O₂) and distinguish it from other compounds with the same nominal mass.

| Technique | Information Obtained | Expected m/z for C₅H₃F₂N₃O₂ (MW: 175.09) |

| ESI-MS | Molecular Weight | [M+H]⁺ ≈ 176.1 |

| HRMS | Exact Mass and Elemental Formula | [M+H]⁺ ≈ 176.0320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. The pyridine ring, substituted with a nitro group and an amino group, constitutes a chromophore that absorbs light in the UV-visible region. The spectrum would show one or more absorption maxima (λmax), the positions of which are sensitive to the solvent polarity. This technique is often used for quantitative analysis.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantification.

Methodology: A typical HPLC analysis involves injecting the sample onto a column (commonly a reversed-phase C18 column). A mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. The compound is separated from impurities based on its differential partitioning between the stationary and mobile phases. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (λmax).

Purity Assessment: The purity of the sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate closely related structural isomers and degradation products, providing a precise measure of purity.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Water/Acetonitrile or Water/Methanol (often with additives like formic acid or trifluoroacetic acid) |

| Detection | UV Absorbance at λmax |

| Flow Rate | 0.8 - 1.2 mL/min |

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For the analysis of aminopyridine derivatives, GC has been employed successfully. However, a thorough review of scientific literature reveals no specific Gas Chromatography (GC) methods developed or published for the direct analysis of this compound.

While methods exist for related compounds, such as the isomers of aminopyridine, these often require specific column chemistries and derivatization steps to improve volatility and reduce peak tailing, which is common for amine-containing compounds. bre.comosha.govlabrulez.com For instance, the analysis of aminopyridine isomers by GC with a nitrogen-phosphorous detector (NPD) has been documented, demonstrating the potential for sensitive detection. osha.gov The table below outlines typical parameters that could serve as a starting point for developing a GC method for this compound, based on methods for analogous compounds.

Table 1: Hypothetical GC Parameters for this compound Analysis (Based on Related Compounds)

| Parameter | Example Condition |

| Column | Fused silica (B1680970) capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C |

| Detector | Nitrogen-Phosphorous Detector (NPD) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

It is important to note that these parameters are speculative and would require significant optimization and validation for the specific analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

Despite its utility, a search of crystallographic databases and the scientific literature did not yield any published crystal structure data for this compound. However, the crystal structures of several related nitropyridine derivatives have been determined, offering insights into the potential solid-state packing and hydrogen bonding motifs that might be observed in the title compound.

Advanced Analytical Techniques for Mechanistic Insights

Gaining mechanistic insights into the formation, reactivity, and potential interactions of this compound would necessitate the use of advanced analytical techniques. Such techniques could include, but are not limited to, in-situ spectroscopic methods (e.g., ReactIR, Raman), advanced mass spectrometry techniques (e.g., ESI-MS/MS), and computational modeling.

Currently, there are no specific studies in the available scientific literature that apply these advanced analytical techniques to investigate the mechanistic aspects of this compound. Research in this area would be highly valuable for elucidating its chemical behavior and guiding its applications in synthesis and materials science.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility is driving the development of green synthetic methodologies. For compounds like 2,5-Difluoro-3-nitropyridin-4-amine, this involves moving away from hazardous reagents and harsh reaction conditions.

Future efforts will likely focus on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently efficient and atom-economical. nih.gov Developing one-pot procedures for fluorinated aminopyridines can significantly reduce waste and simplify purification processes. rsc.orgresearchgate.net Research has shown that MCRs under solvent-free conditions can produce high yields of aminopyridine derivatives, minimizing the use of volatile organic compounds. nih.govresearchgate.net

Bio-renewable Feedstocks: A paradigm shift towards using bio-renewable starting materials is underway. For instance, methods are being developed to synthesize piperidine (B6355638) derivatives from bio-renewable 2,5-bis(aminomethyl)furan, showcasing a potential pathway to greener amine-containing heterocycles. rsc.org

Catalyst-Free Syntheses: The development of reactions that proceed efficiently without the need for transition metal catalysts is a key goal of green chemistry. researchgate.net Catalyst-free methods for the synthesis of 2-aminopyridines have been reported, offering advantages in terms of cost, toxicity, and ease of product purification. nih.gov

Avoiding Hazardous Reagents: Traditional nitration methods often employ aggressive and hazardous reagents like fuming nitric acid and oleum (B3057394). google.com Novel synthetic routes that circumvent these dangerous substances are crucial for improving the safety and environmental profile of the synthesis of nitropyridines. google.com

A comparison of traditional versus greener synthetic approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Increasingly bio-renewable rsc.org |

| Solvents | Often toxic and volatile | Solvent-free or benign solvents (e.g., water, ethanol) nih.govresearchgate.net |

| Reagents | Can be hazardous (e.g., concentrated acids) google.com | Milder reagents, catalytic amounts |

| Process | Multiple steps, purification at each stage | One-pot, multicomponent reactions nih.govrsc.org |

| Waste | Higher waste generation | Reduced waste, improved atom economy |

Exploration of Bio-orthogonal and Chemoselective Transformations

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgspringernature.com This field opens up exciting possibilities for using molecules like this compound to probe biological systems.

Key areas for exploration include:

Developing Novel Bio-orthogonal Reactions: While reactions like azide-alkyne cycloadditions are well-established, the search for new, mutually orthogonal reactions continues. wikipedia.orgresearchgate.net The nitro group and the reactive fluorine atoms on the pyridine (B92270) ring could potentially be harnessed in new bio-orthogonal transformations. Nitrones, for example, have been utilized as versatile dipoles in cycloaddition reactions for bio-orthogonal applications. nih.govresearchgate.net

Chemoselective Functionalization: The distinct reactivity of the substituents on this compound allows for highly selective modifications. The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can be acylated or alkylated, and the nitro group can be reduced. nih.gov Late-stage functionalization through selective C–H fluorination followed by SNAr has proven to be a powerful strategy for modifying complex heterocyclic molecules. acs.org This chemoselectivity is crucial for creating molecular probes and complex drug candidates. acs.org

Integration with Flow Chemistry and High-Throughput Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages in terms of safety, scalability, and reaction control. youtube.com

Enhanced Safety and Control: Many reactions, such as nitrations and fluorinations, are highly exothermic. Flow reactors provide superior heat exchange, mitigating the risk of thermal runaways. acs.org This allows for the use of reaction conditions that would be unsafe in traditional batch setups. acs.org

Rapid Optimization: Flow chemistry systems enable rapid screening of reaction parameters like temperature, pressure, and residence time, significantly accelerating the optimization process. youtube.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactions. youtube.com The synthesis of a pharmaceutical intermediate, 2-fluoroadenine, using diazonium chemistry in a continuous flow process highlights the potential for improved yield and purity. acs.org

High-Throughput Synthesis: The principles of flow chemistry can be integrated with automated platforms for the high-throughput synthesis of libraries of fluorinated aminopyridine derivatives, accelerating drug discovery efforts. rsc.org

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Time | Defined by the duration of the batch process. | Controlled by residence time in the reactor. youtube.com |

| Heat Transfer | Limited by the surface-area-to-volume ratio. | Excellent heat transfer due to high surface-area-to-volume ratio. acs.org |

| Safety | Higher risk with exothermic or hazardous reactions. | Inherently safer, better control over reaction parameters. youtube.comacs.org |

| Scalability | Can be complex and require re-optimization. | Generally straightforward by extending run time. youtube.com |

| Optimization | Time-consuming, one experiment at a time. | Rapid optimization by varying flow rates and conditions. youtube.com |

Advanced Computational Design and Predictive Modeling for Fluorinated Aminopyridines

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For fluorinated aminopyridines, predictive modeling can guide synthetic efforts and provide insights into molecular properties.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict various properties of nitropyridine derivatives, including their heats of formation and aromatic stability. tandfonline.comresearchgate.net Such studies can help in understanding the electronic effects of the fluorine and nitro substituents on the pyridine ring's reactivity. researchgate.netresearchgate.net

Drug-Likeness and Pharmacokinetics: Computational models can predict the physicochemical properties relevant to a molecule's potential as a drug, such as solubility and membrane permeability. nih.govacs.org This in silico screening can help prioritize which derivatives of this compound are most promising for further development. acs.org

Designing Novel Compounds: By simulating the interactions between fluorinated aminopyridines and biological targets like enzymes or receptors, computational methods can guide the design of new, more potent, and selective molecules. researchgate.netnih.gov These approaches have been successfully used to design novel inhibitors for various therapeutic targets. nih.govmdpi.com

Example of DFT Calculated Properties for Nitropyridines: researchgate.net

| Compound | Method | Heat of Formation (kcal/mol) | NICS(0) (ppm) |

| Pyridine | B3LYP/6-31G(d,p) | - | -8.08 |

| 2-Nitropyridine | B3LYP/6-31G(d,p) | - | -9.22 |

| 3-Nitropyridine (B142982) | B3LYP/6-31G(d,p) | - | -8.92 |

| 4-Nitropyridine | B3LYP/6-31G(d,p) | - | -10.54 |

| NICS(0) is the Nucleus-Independent Chemical Shift at the ring center, a measure of aromaticity. |

Synergistic Experimental and Theoretical Approaches in Mechanistic Organic Chemistry

A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes and developing new transformations. The combination of laboratory experiments and computational modeling provides a powerful approach to elucidating these mechanisms. acs.orgmdpi.com

Understanding Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with nucleophiles is a classic example of SNAr. While traditionally viewed as a two-step process involving a Meisenheimer intermediate, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. masterorganicchemistry.comnih.govnih.govsemanticscholar.org

The Role of Substituents: The fluorine atoms in this compound are excellent leaving groups, and the electron-withdrawing nitro group activates the ring towards nucleophilic attack. masterorganicchemistry.com Synergistic studies can precisely map the potential energy surface of the reaction, clarifying whether the mechanism is stepwise or concerted and how this is influenced by the nucleophile and solvent. researchgate.netnih.gov

Investigating Complex Reaction Pathways: Combined experimental and theoretical approaches have been used to unravel complex reaction mechanisms, such as the reaction of pyridine with excited nitrogen atoms, which involves ring-contraction and the formation of 7-membered rings. acs.org This level of detailed mechanistic insight is essential for predicting and controlling the formation of products in reactions involving highly functionalized pyridines.

This integrated approach, blending predictive computational power with real-world experimental validation, will undoubtedly continue to uncover new reactivity patterns and enable the rational design of novel synthetic methods for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.